molecular formula C10H11N5 B14465062 Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- CAS No. 65873-56-5

Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)-

Cat. No.: B14465062
CAS No.: 65873-56-5
M. Wt: 201.23 g/mol
InChI Key: ZRGPLJOSPPZXHS-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are widely recognized for their presence in nucleic acids, such as DNA and RNA. This specific compound is notable for its unique structure, which includes a pyrimidine ring substituted with amino groups at positions 2 and 4, and a pyridylmethyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- typically involves the condensation of carbonyl compounds with diamines. One common method includes the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of nickel acetate (Ni(OAc)2) . Another approach involves the ring-closure reaction of malonic methyl ester nitrile with guanidine salt in a methanol solution of sodium methylate .

Industrial Production Methods

Industrial production methods often focus on optimizing yield and purity while minimizing costs and environmental impact. The use of recyclable solvents and reagents, such as methanol and sodium nitrate, is common. Additionally, reactions are often carried out under controlled conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, formic acid, and sodium nitrite . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Major Products

Major products formed from these reactions include nitroso and amino derivatives, which can be further utilized in various applications .

Scientific Research Applications

Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for DNA and RNA synthesis . By inhibiting DHFR, the compound can effectively halt the proliferation of cancer cells and bacteria.

Comparison with Similar Compounds

Similar Compounds

    Trimethoprim: An antibacterial drug that also inhibits DHFR.

    Methotrexate: An anticancer drug with a similar mechanism of action.

Uniqueness

Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridylmethyl group at position 5 differentiates it from other similar compounds, potentially offering enhanced selectivity and efficacy in its applications .

Properties

CAS No.

65873-56-5

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

5-(pyridin-4-ylmethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C10H11N5/c11-9-8(6-14-10(12)15-9)5-7-1-3-13-4-2-7/h1-4,6H,5H2,(H4,11,12,14,15)

InChI Key

ZRGPLJOSPPZXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC2=CN=C(N=C2N)N

Origin of Product

United States

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